![molecular formula C23H35NO3 B5858180 20-(hydroxyimino)pregn-5-en-3-yl acetate](/img/structure/B5858180.png)
20-(hydroxyimino)pregn-5-en-3-yl acetate
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Overview
Description
20-(hydroxyimino)pregn-5-en-3-yl acetate, commonly known as cyproterone acetate, is a synthetic steroidal anti-androgen that is widely used in clinical medicine. It has been shown to be effective in the treatment of androgen-dependent conditions such as prostate cancer, hirsutism, and acne. Cyproterone acetate is also used in combination with estrogen as a hormonal contraceptive.
Mechanism of Action
Cyproterone acetate acts as an anti-androgen by binding to androgen receptors in the body, thereby preventing the binding of natural androgens. This leads to a reduction in the levels of androgens in the body, which in turn leads to a reduction in the symptoms of androgen-dependent conditions.
Biochemical and Physiological Effects:
Cyproterone acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of androgens in the body, which can lead to a reduction in the symptoms of androgen-dependent conditions. It has also been shown to inhibit the production of gonadotropins, which are hormones that stimulate the production of androgens.
Advantages and Limitations for Lab Experiments
Cyproterone acetate has a number of advantages for use in lab experiments. It has been shown to be effective in the treatment of a number of androgen-dependent conditions, which makes it a useful tool for studying these conditions. However, it is important to note that cyproterone acetate can have side effects, and care should be taken when using it in lab experiments.
Future Directions
There are a number of future directions for research on cyproterone acetate. One area of research could be to investigate the use of cyproterone acetate in the treatment of other conditions that are related to androgen levels in the body. Another area of research could be to investigate the use of cyproterone acetate in combination with other drugs for the treatment of androgen-dependent conditions. Finally, there could be research into the development of new and more effective anti-androgens for the treatment of these conditions.
Synthesis Methods
Cyproterone acetate is synthesized from pregnenolone, a natural steroid hormone, through a series of chemical reactions. The process involves the conversion of pregnenolone to 17α-hydroxypregnenolone, followed by conversion to 17α-hydroxyprogesterone, and then to cyproterone acetate through a series of chemical reactions.
Scientific Research Applications
Cyproterone acetate has been extensively studied for its clinical applications. It has been shown to be effective in the treatment of prostate cancer, hirsutism, and acne. It is also used in combination with estrogen as a hormonal contraceptive. Cyproterone acetate has been shown to reduce the levels of androgens in the body, which are responsible for the development of these conditions.
properties
IUPAC Name |
[17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21,26H,6-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKAJFBWCOTIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-Hydroxypregn-5-en-20-one oxime 3-acetate | |
CAS RN |
17916-30-2 |
Source
|
Record name | 3beta-Hydroxypregn-5-en-20-one oxime 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017916302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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